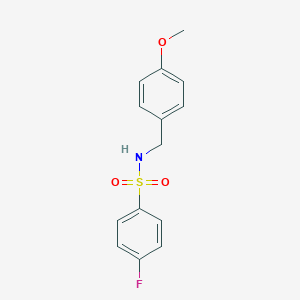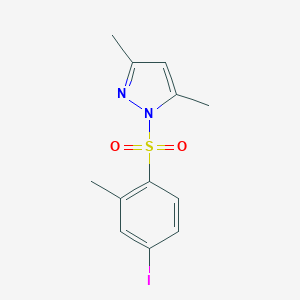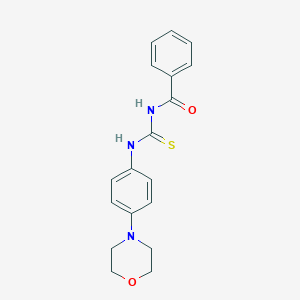
1-Benzoyl-3-(4-morpholin-4-yl-phenyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-[4-(4-morpholinyl)phenyl]thiourea is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group and a morpholinyl-substituted phenyl group attached to a thiourea moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[4-(4-morpholinyl)phenyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 4-(4-morpholinyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-[4-(4-morpholinyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl and morpholinyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzoyl-N’-[4-(4-morpholinyl)phenyl]thiourea has been studied for its potential
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c22-17(14-4-2-1-3-5-14)20-18(24)19-15-6-8-16(9-7-15)21-10-12-23-13-11-21/h1-9H,10-13H2,(H2,19,20,22,24) |
InChI Key |
ZSOPSVVEKQFKQA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


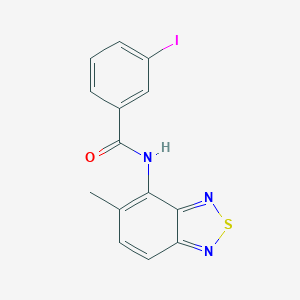
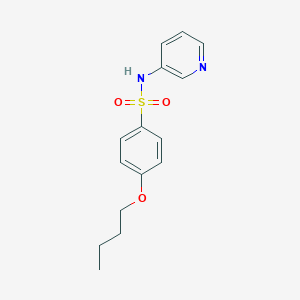
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
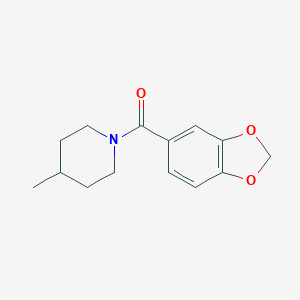
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
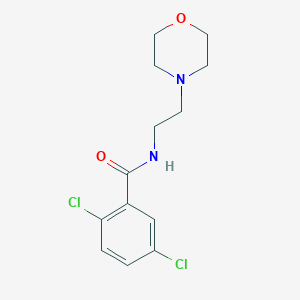
![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)
